

Commercial Availability and Technical Guide for 3-(2-Thienyl)-D-alanine

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Compound of Interest

Compound Name: 3-(2-Thienyl)-D-alanine

Cat. No.: B1579400

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and practical applications of **3-(2-Thienyl)-D-alanine**. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of peptides and peptidomimetics with novel biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Commercial Availability and Suppliers

3-(2-Thienyl)-D-alanine is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The table below summarizes key information from several prominent vendors. Purity levels are typically high, ensuring suitability for sensitive applications such as solid-phase peptide synthesis (SPPS).

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Notes
MedchemExpress	3-(2-Thienyl)-D-alanine	62561-76-6	C ₇ H ₉ NO ₂ S	171.22	>98%	Available in various quantities from 1g. [6]
Sigma-Aldrich	3-(2-Thienyl)-DL-alanine	2021-58-1	C ₇ H ₉ NO ₂ S	171.22	≥98%	Also offers the L-alanine enantiomer
Santa Cruz Biotechnology	3-(2-Thienyl)-DL-alanine	2021-58-1	C ₇ H ₉ NO ₂ S	171.22	>99%	Marketed as a phenylalanine antagonist. [7]
Chem-Impex	β-(3-Thienyl)-D-alanine	152612-26-5	C ₇ H ₉ NO ₂ S	171.2	≥ 99% (HPLC, Chiral purity)	Note: This is the 3-thienyl isomer. [8]
CP Lab Safety	3-(2-Thienyl)-D-alanine	Not specified	Not specified	Not specified	min 98%	Available in 1-gram quantities. [9]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **3-(2-Thienyl)-D-alanine** is crucial for its effective use in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₂ S	--INVALID-LINK--[10]
Molecular Weight	171.22 g/mol	--INVALID-LINK--[10]
Appearance	White to off-white solid/powder	--INVALID-LINK--[6]
Melting Point	275-277 °C (dec.) (DL-form)	--INVALID-LINK--
Solubility	Soluble in water	--INVALID-LINK--[6]
¹ H NMR	Data available in public databases	--INVALID-LINK--[11]
¹³ C NMR	Data available in public databases	--INVALID-LINK--[12]
Mass Spectrum	Data available in public databases	--INVALID-LINK--[13][14]

Experimental Protocols

The incorporation of **3-(2-Thienyl)-D-alanine** into peptides is a primary application. Below are representative protocols for its use in solid-phase peptide synthesis and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-(2-Thienyl)-alanine

This protocol outlines the manual synthesis of a peptide containing **3-(2-Thienyl)-D-alanine** using the Fmoc/tBu strategy.[15][16][17][18][19]

Materials:

- Fmoc-Rink Amide resin
- Fmoc-D-(2-Thienyl)-alanine
- Other Fmoc-protected amino acids
- Coupling reagents: HBTU, HOBT

- Base: DIPEA
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Washing solutions: DMF, DCM, IPA
- Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
- Precipitation solvent: Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Pre-activate a 3-fold molar excess of the desired Fmoc-amino acid (including Fmoc-D-(2-Thienyl)-alanine) with HBTU (2.9 eq) and HOBr (3 eq) in DMF.
 - Add DIPEA (6 eq) to the activated amino acid solution.
 - Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
- Washing: Wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.
- Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

- Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by preparative RP-HPLC.

HPLC Analysis of 3-(2-Thienyl)-D-alanine Containing Peptides

This protocol provides a general method for the analytical reversed-phase HPLC of peptides containing **3-(2-Thienyl)-D-alanine**.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Instrumentation and Columns:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phases:

- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

Procedure:

- Sample Preparation: Dissolve the purified peptide in Solvent A to a concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Detection: 220 nm
 - Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

- **Injection and Analysis:** Inject 10-20 μ L of the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the synthesized peptide.

Signaling Pathways and Applications in Drug Discovery

The incorporation of unnatural amino acids like **3-(2-Thienyl)-D-alanine** is a key strategy in modern drug discovery to enhance the pharmacological properties of peptides.[1][2][4][5] The thienyl group can introduce unique conformational constraints and potential new binding interactions with biological targets.

While specific signaling pathways directly modulated by **3-(2-Thienyl)-D-alanine** itself are not extensively documented, its use as a building block in peptides targeting various receptors and enzymes is of significant interest, particularly in the field of neuroscience.[8] Peptides containing thienylalanine derivatives have been investigated for their potential to interact with G-protein coupled receptors (GPCRs) and other cell surface receptors implicated in neurological disorders. The rationale behind incorporating this amino acid often involves mimicking the aromatic side chain of phenylalanine or tryptophan while introducing novel electronic and steric properties.[23]

Visualizations

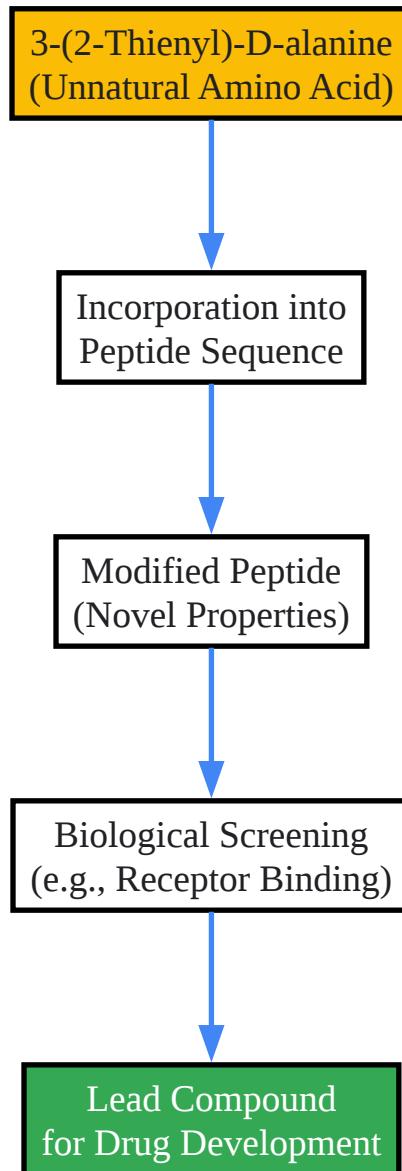
Experimental Workflow for Peptide Synthesis and Analysis



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Caption: Workflow for the synthesis and analysis of peptides containing **3-(2-Thienyl)-D-alanine**.

Logical Relationship in Drug Discovery Application

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Caption: The role of **3-(2-Thienyl)-D-alanine** in the drug discovery pipeline.

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